
4-Chloro-3-nitropyridine
Overview
Description
4-Chloro-3-nitropyridine (C₅H₃ClN₂O₂, MW 158.54 g/mol) is a heterocyclic aromatic compound characterized by a pyridine ring substituted with chlorine at the 4-position and a nitro group at the 3-position. Its synthesis typically involves nitration of 4-hydroxypyridine followed by chlorination using phosphorus pentachloride and phosphorus oxychloride . This compound serves as a versatile intermediate in pharmaceuticals, agrochemicals, and materials science, notably in synthesizing anti-AIDS drugs, leukotriene inhibitors, and polyimide monomers .
Preparation Methods
Synthetic Routes and Reaction Conditions:
Nitration of 4-chloropyridine: One common method involves the nitration of 4-chloropyridine using concentrated nitric acid and sulfuric acid.
Chlorination of 3-nitropyridine: Another method involves the chlorination of 3-nitropyridine using reagents such as phosphorus oxychloride or thionyl chloride.
Industrial Production Methods:
Batch Process: In industrial settings, 4-chloro-3-nitropyridine is often produced using a batch process where the reactants are mixed in a reactor, and the reaction is allowed to proceed under controlled conditions.
Continuous Process: A continuous process may also be employed, where the reactants are continuously fed into a reactor, and the product is continuously removed.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: 4-Chloro-3-nitropyridine undergoes nucleophilic substitution reactions where the chlorine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The nitro group in this compound can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation Reactions: Although less common, the compound can undergo oxidation reactions where the nitro group is further oxidized to form nitroso or other higher oxidation state derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide, potassium thiolate, or primary amines are commonly used.
Reduction: Catalysts such as palladium on carbon or platinum oxide are used in hydrogenation reactions.
Major Products:
Scientific Research Applications
Pharmaceutical Applications
4-Chloro-3-nitropyridine serves as an important intermediate in the synthesis of various pharmaceutical compounds, particularly in the development of drugs for neurological disorders.
Case Study: Amifampridine Synthesis
One notable application is in the synthesis of Amifampridine, a drug used to treat Lambert-Eaton myasthenic syndrome. The synthesis involves:
- Nucleophilic Aromatic Substitution : this compound reacts with methanolic ammonia to form 4-amino-3-nitropyridine.
- Reduction : This intermediate undergoes palladium-catalyzed reduction to yield Amifampridine with high yield and purity .
Organic Synthesis Applications
In addition to pharmaceuticals, this compound is utilized in various organic reactions, including:
- Malonation Reactions : It can be malonated to produce substituted pyridines, which are valuable intermediates in organic synthesis .
Table 1: Summary of Organic Reactions Involving this compound
Reaction Type | Product | Yield (%) | Reference |
---|---|---|---|
Nucleophilic Substitution | 4-Amino-3-nitropyridine | High | |
Malonation | Substituted Pyridines | Variable | |
Reduction | Amifampridine | High |
Industrial Applications
The compound is also relevant in industrial chemistry for the production of agrochemicals and other fine chemicals. Its ability to act as a precursor for various derivatives makes it an essential reagent in synthetic pathways.
Mechanism of Action
The mechanism of action of 4-chloro-3-nitropyridine largely depends on its application. In pharmaceuticals, it acts as a precursor that undergoes further chemical transformations to produce active drugs. The molecular targets and pathways involved vary with the specific drug synthesized from this compound .
Comparison with Similar Compounds
Key Properties :
- Physical State : Crystalline powder with a melting point of 43–45°C .
- Reactivity : The electron-withdrawing nitro and chloro groups activate the pyridine ring for nucleophilic substitution, enabling reactions with amines, thiols, and sulfides .
- Safety : Classified as acutely toxic (Category 3, oral) and a severe eye irritant (Category 1) under GHS .
Comparison with Structural Analogs
Substituent Position and Reactivity
The positions of the nitro and chloro groups significantly influence reactivity and applications.
Key Insight : The 3-nitro group in this compound enhances ring activation compared to analogs with nitro groups at other positions (e.g., 4-nitropyridine derivatives), facilitating efficient nucleophilic displacement .
Table 1: Reaction Yields with Sulfur Nucleophiles
Pharmacological Activity
This compound-derived compounds demonstrate unique biological profiles:
- Anticancer Activity: 10H-2,7-diazaphenothiazine (derived from this compound) shows potent activity against multiple cancer cell lines, attributed to its planar heterocyclic core . In contrast, 3-chloro-N-phenyl-phthalimide lacks bioactivity but is critical in polymer synthesis .
- Adjunct Therapy: Nitropyridine-piperazinone hybrids (synthesized from this compound) enhance radiation therapy efficacy in hypoxic tumors .
Biological Activity
4-Chloro-3-nitropyridine (CAS No. 13091-23-1) is a heterocyclic compound with significant biological activity, particularly in the fields of pharmaceuticals and environmental science. This article explores its synthesis, biological properties, degradation pathways, and potential applications.
This compound is characterized by its molecular formula and a molecular weight of 158.54 g/mol. It can be synthesized via various methods, including nucleophilic aromatic substitution reactions. For instance, a common synthesis involves the reaction of this compound with methanolic ammonia to produce 4-amino-3-nitropyridine, which is further processed to yield pharmaceuticals like amifampridine .
Antimicrobial Properties
Research indicates that this compound exhibits antimicrobial activity. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in developing new antibiotics. The compound's structure allows it to interact with bacterial enzymes, inhibiting their function and leading to cell death .
Biodegradation
The biological degradation of this compound has been studied extensively due to its environmental implications. A notable case study involved a strain of Pseudomonas sp. JHN, which was isolated from a contaminated site and demonstrated the ability to utilize this compound as a sole carbon source. The degradation pathway led to the formation of 4-chlororesorcinol, highlighting the compound's potential for bioremediation efforts in polluted environments .
Table 1: Degradation Pathway of this compound
Compound | Role |
---|---|
This compound | Substrate for degradation |
4-Chlororesorcinol | Major metabolite formed |
Chloride ions | By-product of degradation |
Nitrite ions | By-product of degradation |
The mechanism by which Pseudomonas sp. JHN degrades this compound involves oxidative removal of the nitro group, resulting in the formation of intermediate compounds that are further metabolized into less harmful substances. The study demonstrated that this strain exhibited chemotaxis towards this compound, indicating an adaptive response to utilize this compound effectively .
Pharmacological Applications
In addition to its environmental significance, this compound serves as a precursor in pharmaceutical synthesis. Its derivatives are being investigated for their potential therapeutic effects, particularly in treating neuromuscular disorders such as Lambert-Eaton myasthenic syndrome . The compound's ability to cross biological membranes makes it a candidate for drug development.
Q & A
Basic Questions
Q. What are the optimized synthetic routes for 4-Chloro-3-nitropyridine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Two primary methods are documented:
- Method A : Nitration of 4-hydroxypyridine followed by chlorination using PCl₅-POCl₃ under reflux. This method requires careful stoichiometric control to avoid over-chlorination .
- Method B : Direct chlorination of 3-nitro-4-pyridinol with trichlorophosphate (POCl₃) in toluene at 0–110°C, achieving 99% yield. Key factors include temperature gradients (slow heating to 110°C) and extended reflux (16 hours) to ensure complete conversion .
- Comparison : Method B offers higher reproducibility and yield due to controlled solvent and temperature conditions, while Method A may require post-reaction purification to remove phosphorylated byproducts.
Q. Which spectroscopic and crystallographic techniques are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns (e.g., nitro and chloro group positions). Coupling constants in ¹H NMR can distinguish between regioisomers.
- Infrared (IR) Spectroscopy : Peaks at ~1520 cm⁻¹ (Nitro group, NO₂ asymmetric stretch) and ~540 cm⁻¹ (C-Cl stretch) validate functional groups.
- X-ray Crystallography : For unambiguous structural confirmation, use programs like SHELXL for refinement. Single-crystal diffraction resolves steric effects from the nitro and chloro groups .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight and isotopic patterns.
Q. What are the common nucleophilic substitution reactions involving this compound, and how should reaction conditions be optimized?
- Methodological Answer :
- Amino/Thiol Substitution : React with amines (e.g., benzylamine) or thiols in polar aprotic solvents (DMF, DMSO) at 60–80°C. The nitro group activates the C4 position for substitution, while the chloro group directs nucleophiles to the C4 site. Use catalytic KI to enhance reactivity .
- Hydrolysis : Controlled hydrolysis to 3-nitropyridin-4-ol requires aqueous NaOH (1–2 M) at 50°C; excessive base leads to nitro group reduction.
Q. How should researchers purify this compound, and what are common contaminants?
- Methodological Answer :
- Recrystallization : Use toluene or ethyl acetate/hexane mixtures. The compound’s low solubility in cold solvents aids high-purity recovery.
- Column Chromatography : Employ silica gel with a 3:1 hexane/ethyl acetate eluent. Major contaminants include unreacted 3-nitro-4-pyridinol and phosphorylated byproducts (e.g., POCl₃ adducts) .
Advanced Research Questions
Q. How can density functional theory (DFT) predict the reactivity and electronic properties of this compound?
- Methodological Answer :
- Functional Selection : Use hybrid functionals (e.g., B3LYP) with a 6-311++G(d,p) basis set to model electron distribution. The nitro group’s electron-withdrawing effect lowers the LUMO energy at C4, making it susceptible to nucleophilic attack .
- Reactivity Validation : Compare DFT-predicted reaction pathways (e.g., transition states for substitution) with experimental kinetic data. For example, calculated activation energies for amino substitution align with observed rates in DMF .
Q. What mechanistic insights explain the regioselectivity observed in substitution reactions of this compound?
- Methodological Answer :
- Electronic Effects : The nitro group’s -I and -M effects activate the C4 position, while the chloro group’s weaker -I effect directs nucleophiles to C4 over C2.
- Steric Considerations : Steric hindrance from the ortho-nitro group limits substitution at C2. Computational models (NBO analysis) confirm higher electron deficiency at C4 .
Q. How is this compound utilized in the synthesis of heterocyclic pharmacophores, and what are key optimization challenges?
- Methodological Answer :
- Case Study : Condensation with 1-hydroxy-5-methyl-6-aminoisoquinoline in DMF at 120°C yields pyrrolo[2,3-c]pyridine derivatives. Key challenges include:
- Regiochemical Control : Use excess this compound (1.5 equiv) to drive the reaction to completion.
- Byproduct Mitigation : Monitor reaction progress via TLC to isolate intermediates before dimerization occurs .
- Scale-Up : Replace DMF with recyclable solvents (e.g., cyclopentyl methyl ether) to improve sustainability.
Q. How should researchers address contradictions in reported synthetic yields or purity data for this compound?
- Methodological Answer :
- Root-Cause Analysis : Compare reaction parameters (e.g., POCl₃ stoichiometry in vs. 5). Excess POCl₃ (>3 equiv) in minimizes residual hydroxyl groups, explaining higher yields.
- Reproducibility Checks : Replicate conditions precisely, including solvent drying (e.g., molecular sieves in toluene) and inert atmosphere (N₂/Ar) .
- Analytical Cross-Validation : Use orthogonal techniques (e.g., HPLC vs. NMR) to assess purity discrepancies.
Properties
IUPAC Name |
4-chloro-3-nitropyridine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3ClN2O2/c6-4-1-2-7-3-5(4)8(9)10/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOTRPRKONYTVBV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1Cl)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90370941 | |
Record name | 4-Chloro-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.54 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13091-23-1 | |
Record name | 4-Chloro-3-nitropyridine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=13091-23-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90370941 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Synthesis routes and methods V
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.